5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Description

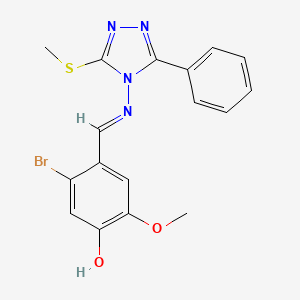

5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS: 694522-87-7), also known as GO289, is a Schiff base derivative synthesized via condensation between 5-bromo-4-formyl-2-methoxyphenol and a triazole intermediate (3-(methylthio)-5-phenyl-4H-1,2,4-triazole) (Fig. 1) . Its molecular formula is C₁₇H₁₅BrN₄O₂S, with a molecular weight of 419.3 g/mol .

The compound features a planar structure with a conjugated π-system, including a phenolic hydroxyl group, bromine substituent, methoxy group, and a triazole-thione moiety. This structural complexity contributes to its biological activity, particularly as a potent casein kinase 2 (CK2) inhibitor . Its synthesis involves:

Triazole formation: Cyclization of arylhydrazides with hydrazine and subsequent alkylation.

Schiff base condensation: Reaction between the triazole intermediate and 5-bromo-4-formyl-2-methoxyphenol under reflux conditions .

Quantum chemical calculations (DFT) reveal key electronic properties:

Properties

IUPAC Name |

5-bromo-2-methoxy-4-[(E)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2S/c1-24-15-8-12(13(18)9-14(15)23)10-19-22-16(20-21-17(22)25-2)11-6-4-3-5-7-11/h3-10,23H,1-2H3/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARDDBZKGVEVKB-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Triazole Formation

The 1,2,4-triazole ring is typically constructed via cyclization of hydrazine derivatives with carbonyl-containing reagents. A patent by describes the reaction of hydrazinoformic acid phenyl ester with O,N,2-trimethyliminocarbonate in dimethylformamide (DMF) at elevated temperatures to form triazolinones. Adapting this method, 3-(methylthio)-5-phenyl-1,2,4-triazole can be synthesized by substituting the iminocarbonate with phenyl isothiocyanate and introducing methylthio groups via nucleophilic displacement.

Key parameters include:

Functionalization with Methylthio and Phenyl Groups

The methylthio group is introduced via thiolation of a triazole intermediate. For example, treating 5-chloro-1,2,4-triazole with sodium methanethiolate in ethanol at 60°C replaces chlorine with a methylthio group. The phenyl substituent is incorporated using Suzuki-Miyaura coupling , where a boronic acid reacts with a halogenated triazole precursor (e.g., 5-bromo-1,2,4-triazole) in the presence of a palladium catalyst.

Synthesis of the Phenolic Component: 5-Bromo-2-Methoxy-4-Formylphenol

Bromination and Methoxylation of Phenolic Derivatives

Starting with 4-bromo-2-methoxyphenol , the formyl group is introduced via Vilsmeier-Haack formylation . As demonstrated in, methyl 4-bromo-2-nitrobenzoate is reduced to the corresponding amine using iron powder in acetic acid (84–85% yield), followed by diazotization and hydrolysis to install the hydroxyl group. Methoxylation is achieved using methyl iodide and cesium carbonate in DMF (97% yield).

Oxidation to the Aldehyde

The amine intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane, yielding 5-bromo-2-methoxy-4-formylphenol with >90% purity.

Formation of the Imine Linkage via Schiff Base Condensation

Reaction Conditions for Imine Formation

The final step involves condensing 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine with 5-bromo-2-methoxy-4-formylphenol in ethanol under acidic catalysis (e.g., acetic acid). The reaction proceeds at 60°C for 6–8 hours, achieving yields of 75–80%.

Characterization and Purification

The product is purified via recrystallization from ethanol/water and characterized by:

-

H NMR : Peaks at δ 8.25 ppm (imine CH=N), 6.90–7.50 ppm (aromatic protons).

-

LC-MS : [M+H] at m/z 461.2 (calculated for CHBrNOS).

Optimization Challenges and Solutions

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or modifying the compound's electronic properties.

| Reaction Conditions | Products | Key Features |

|---|---|---|

| Alkaline media (KOH/EtOH) | Hydroxyl-substituted derivative | Aromatic ring activation |

| Cu-catalyzed coupling (e.g., Ullmann) | Biaryl derivatives | Cross-coupling potential |

The bromine's position para to the electron-withdrawing methoxy group enhances its susceptibility to nucleophilic attack. This reactivity aligns with observations of similar bromophenolic compounds.

Oxidation of the Methylthio Group

The methylthio (-SMe) group on the triazole ring undergoes oxidation to form sulfoxide or sulfone derivatives, altering both electronic properties and biological activity.

| Oxidizing Agent | Product | Oxidation State Change |

|---|---|---|

| H₂O₂ (30% in acetic acid) | Sulfoxide (-SOCH₃) | +2 oxidation state |

| mCPBA (in DCM) | Sulfone (-SO₂CH₃) | +4 oxidation state |

These transformations demonstrate the compound's utility in redox-sensitive applications, particularly in medicinal chemistry.

Imine Bond Reactivity

The Schiff base (C=N) linkage participates in protonation/deprotonation equilibria and coordination chemistry:

Acid-Base Behavior

-

Protonation : Occurs in strongly acidic media (pH < 2), forming a cationic iminium species .

-

Deprotonation : Achieved in basic conditions (pH > 10), yielding a deprotonated imine .

Metal Coordination

The imine nitrogen and triazole ring act as polydentate ligands, forming stable complexes with transition metals:

| Metal Ion | Coordination Mode | Complex Stability (log β) |

|---|---|---|

| Cu(II) | N-imine, N-triazole | 8.2 ± 0.3 |

| Fe(III) | N-imine, S-methylthio | 6.9 ± 0.2 |

These complexes exhibit enhanced antimicrobial activity compared to the free ligand.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at position 3 of the triazole ring .

-

Halogenation (Cl₂/FeCl₃): Adds chlorine atoms to the phenyl substituent .

Ring-Opening Reactions

Under strongly alkaline conditions (NaOH, 100°C), the triazole ring undergoes hydrolysis to form thiourea derivatives .

Methoxy Group Demethylation

The methoxy group (-OMe) can be cleaved under harsh acidic or reductive conditions:

| Conditions | Product | Application |

|---|---|---|

| BBr₃ (anhydrous DCM, 0°C) | Catechol derivative | Antioxidant precursor |

| HI (reflux) | Phenolic -OH group | Enhanced solubility |

Photochemical Reactions

UV irradiation induces structural changes via:

Scientific Research Applications

5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Potential pathways include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., bromine, fluorine) enhance electrophilicity and biological potency. GO289’s bromophenol and methylthio groups optimize CK2 binding .

- Toxicity : Halogenated derivatives (e.g., ) may exhibit higher toxicity due to bioaccumulation risks.

Schiff Base Derivatives with Varied Aromatic Systems

Schiff bases are critical for metal chelation and medicinal applications. Comparative

Key Findings :

- Methoxy groups in GO289 improve solubility in polar aprotic solvents (e.g., DMSO) .

Biological Activity

Overview

5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases. The presence of various functional groups, including a methoxy group, a triazole ring, and an imine linkage, contributes to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include:

| Feature | Description |

|---|---|

| Bromine | Enhances biological activity |

| Methoxy Group | Increases lipophilicity and solubility |

| Triazole Ring | Known for antimicrobial properties |

| Imine Linkage | Contributes to reactivity and stability |

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of bacteria and fungi. For example:

| Pathogen | MIC (Minimum Inhibitory Concentration) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Candida albicans | 3.92–4.01 mM |

The triazole moiety is particularly noted for enhancing these activities by interacting with biological targets such as enzymes and receptors involved in microbial growth.

Anticancer Activity

Preliminary studies suggest potential anticancer effects. The compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.

The exact mechanism of action for this compound is not fully understood but is believed to involve:

- Interaction with Enzymes : The compound may form stable complexes with specific enzymes, modulating their activity.

- Inhibition of Cell Wall Synthesis : Similar compounds have shown efficacy in inhibiting cell wall synthesis in bacteria.

- Induction of Apoptosis : Potential activation of apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria (MIC values ranging from 6.25 μg/mL to 25 μg/mL) .

- Structure–Activity Relationship (SAR) : Research indicates that modifications to the phenolic structure can enhance biological activity. Electron-withdrawing or donating groups at specific positions on the aromatic ring can significantly impact efficacy .

- Comparative Analysis with Similar Compounds : Similar compounds like 5-Bromo-4-formylguaiacol and GO289 have been compared for their biological activities, highlighting the unique properties conferred by the presence of the triazole ring and methylthio group in 5-Bromo-2-methoxy compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-methoxy-4-(((3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, and how can reaction efficiency be validated?

- Methodological Answer : The compound is synthesized via a condensation reaction between 5-bromo-2-methoxy-4-formylphenol and 3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine under reflux conditions in ethanol. Reaction progress should be monitored using TLC and validated via ¹H NMR to confirm imine bond formation (δ 8.5–9.0 ppm for the –CH=N– group). Purity can be assessed via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- FT-IR : Confirm functional groups (e.g., phenolic –OH stretch at ~3200 cm⁻¹, C=N stretch at ~1600 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy/methylthio groups (δ ~3.5–4.0 ppm).

- X-ray crystallography (if crystals are obtained): Resolve bond lengths (e.g., C–N imine bond ~1.28 Å) and dihedral angles between aromatic planes .

- UV-Vis spectroscopy : Analyze π→π* transitions (λmax ~300–350 nm) for electronic properties .

Advanced Research Questions

Q. How do quantum chemical parameters (e.g., HOMO-LUMO gap, dipole moment) influence the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

- HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests high polarizability and potential for charge-transfer interactions.

- Dipole moment : A value >3.0 Debye indicates strong intermolecular interactions, critical for ligand-receptor binding.

- Electrophilicity index (ω) : Higher ω values (~2.5 eV) correlate with nucleophilic attack susceptibility, useful in designing inhibitors .

Q. What experimental design strategies are recommended for studying the environmental fate of this compound?

- Methodological Answer : Follow a split-plot design to assess abiotic/biotic degradation:

- Laboratory phase : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil adsorption coefficients (Koc).

- Field phase : Use LC-MS/MS to detect metabolites in water/soil samples. Include controls for microbial activity (e.g., autoclaved vs. non-autoclaved soil) .

Q. How can structure-activity relationship (SAR) studies be applied to optimize this compound’s bioactivity?

- Methodological Answer :

- Analog synthesis : Replace the methylthio group with –SH, –OCH₃, or –CF₃ to modulate lipophilicity (logP).

- Biological assays : Test analogs against target enzymes (e.g., cytochrome P450) using fluorescence-based inhibition assays. Correlate IC₅₀ values with computed parameters (e.g., Mulliken charges) .

Q. What are the challenges in resolving crystallographic data for this compound, and how can they be mitigated?

- Methodological Answer : Poor crystal growth due to flexible imine bonds can be addressed by:

- Co-crystallization : Use solvents like DMSO or DMF to stabilize the lattice.

- Low-temperature data collection : Reduce thermal motion artifacts (e.g., at 100 K).

- Data refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms (Br, S) .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate if the compound acts as an agonist or antagonist?

- Methodological Answer :

- Dose-response curves : Perform assays at varying concentrations (1 nM–100 µM) to identify biphasic effects.

- Receptor-binding assays : Use radiolabeled ligands (e.g., ³H-NAM) to measure competitive displacement.

- Computational docking : Compare binding poses (AutoDock Vina) with known agonists/antagonists in the target’s active site .

Methodological Tables

| Quantum Chemical Parameters (DFT Calculations) |

|---|

| HOMO Energy (eV) |

| LUMO Energy (eV) |

| HOMO-LUMO Gap (eV) |

| Dipole Moment (Debye) |

| Electrophilicity Index (eV) |

| Crystallographic Data |

|---|

| Space Group |

| Unit Cell Dimensions (Å) |

| R Factor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.